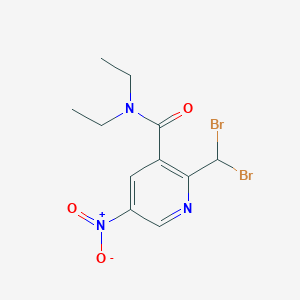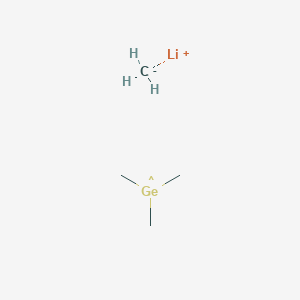
Lithium methanide--trimethylgermyl (1/1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium methanide–trimethylgermyl (1/1/1) is an organometallic compound that features a lithium atom bonded to a methanide group and a trimethylgermyl group
准备方法
Synthetic Routes and Reaction Conditions
Lithium methanide–trimethylgermyl (1/1/1) can be synthesized through the deprotonation of terminal alkynes with n-butyl lithium at low temperatures, followed by treatment with trimethylgermyl chloride under a nitrogen atmosphere . The reaction typically involves the use of a reagent system such as Cp2ZrCl2/2EtMgBr, which converts 1-trimethylgermyl-alkynes into trimethylgermylzirconacyclopentenes at -78°C for one hour, followed by stirring at room temperature overnight .
Industrial Production Methods
化学反应分析
Types of Reactions
Lithium methanide–trimethylgermyl (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler organometallic compounds.
Substitution: The compound can participate in substitution reactions where the lithium or trimethylgermyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with lithium methanide–trimethylgermyl (1/1/1) include halides, acids, and bases. Reactions are typically conducted under anhydrous conditions to prevent hydrolysis and degradation of the compound .
Major Products
The major products formed from reactions involving lithium methanide–trimethylgermyl (1/1/1) depend on the specific reaction conditions and reagents used. For example, reactions with halides can produce corresponding organohalides, while reactions with acids can yield organometallic salts.
科学研究应用
Lithium methanide–trimethylgermyl (1/1/1) has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and structural properties.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity
作用机制
The mechanism by which lithium methanide–trimethylgermyl (1/1/1) exerts its effects involves the interaction of the lithium and trimethylgermyl groups with target molecules. The lithium atom acts as a strong nucleophile, facilitating the formation of new bonds, while the trimethylgermyl group can stabilize reaction intermediates and transition states .
相似化合物的比较
Similar Compounds
Similar compounds to lithium methanide–trimethylgermyl (1/1/1) include other organolithium and organogermanium compounds, such as:
Methyllithium: An organolithium compound with similar reactivity but without the germanium component.
Trimethylgermyl-lithium: A compound where the lithium is directly bonded to the trimethylgermyl group, offering different reactivity and stability profiles.
Uniqueness
Lithium methanide–trimethylgermyl (1/1/1) is unique due to the presence of both lithium and germanium in its structure, which imparts distinct chemical properties and reactivity. This combination allows for unique applications in synthesis and materials science that are not achievable with other organolithium or organogermanium compounds.
属性
CAS 编号 |
60683-32-1 |
|---|---|
分子式 |
C4H12GeLi |
分子量 |
139.7 g/mol |
InChI |
InChI=1S/C3H9Ge.CH3.Li/c1-4(2)3;;/h1-3H3;1H3;/q;-1;+1 |
InChI 键 |
ZTAISBBNRPKKJY-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH3-].C[Ge](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


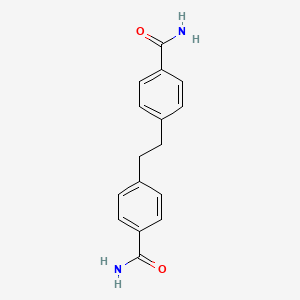
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
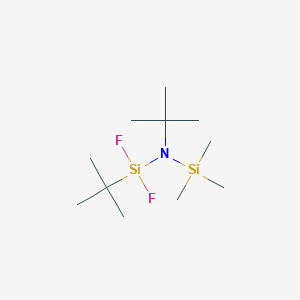
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![3-[(Benzamidomethyl)sulfanyl]propanoic acid](/img/structure/B14613556.png)
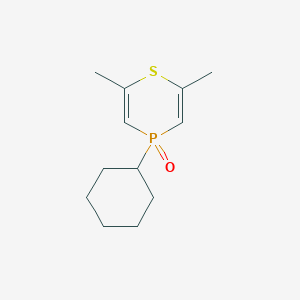
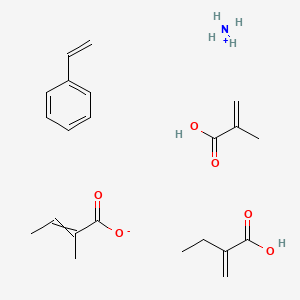
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
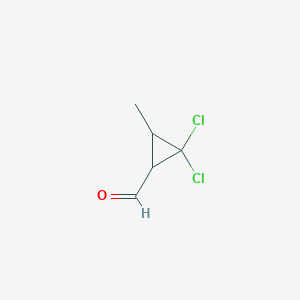

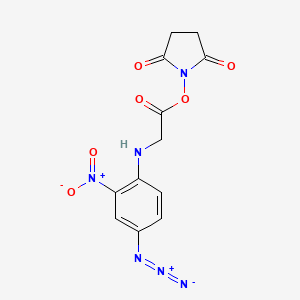
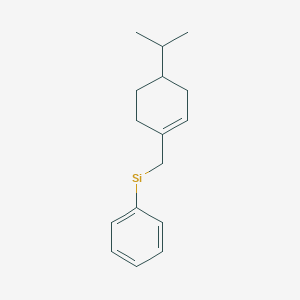
![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
